Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
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Overview
Description
Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is a chemical compound with a complex structure that includes a carbamate group, a butoxyphenyl group, and a morpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 2-butoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions may include a temperature range of 50-100°C and a solvent such as dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can affect cellular pathways by modulating the activity of key proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-butoxyphenyl)-, 2-(4-piperidinyl)ethyl ester
- Carbamic acid, (2-butoxyphenyl)-, 2-(4-pyrrolidinyl)ethyl ester
Uniqueness
Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is unique due to the presence of the morpholinyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with different substituents.
Properties
CAS No. |
65347-85-5 |
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Molecular Formula |
C17H26N2O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(2-butoxyphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O4/c1-2-3-11-22-16-7-5-4-6-15(16)18-17(20)23-14-10-19-8-12-21-13-9-19/h4-7H,2-3,8-14H2,1H3,(H,18,20) |
InChI Key |
CUQGZNNSUMPQIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2 |
Origin of Product |
United States |
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